molecular formula C17H25N3O4 B6421103 3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid CAS No. 899745-13-2

3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid

Cat. No. B6421103
CAS RN: 899745-13-2
M. Wt: 335.4 g/mol
InChI Key: IUFNAPQKPZGWJU-UHFFFAOYSA-N
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Description

The compound “3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethoxyphenyl group suggests potential for interactions with biological systems, as phenyl groups are often involved in pi stacking interactions with proteins .


Molecular Structure Analysis

The molecule contains several functional groups, including an amide, a carboxylic acid, and an ether. These groups can participate in a variety of chemical reactions and can interact with biological systems in specific ways .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be solid at room temperature . The presence of both polar (amide, carboxylic acid) and nonpolar (ether, phenyl) groups suggests that it could have mixed solubility properties .

properties

IUPAC Name

4-(4-ethoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-3-24-14-6-4-13(5-7-14)18-16(21)12-15(17(22)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNAPQKPZGWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

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